Cas no 1806279-33-3 (Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)

Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate
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- インチ: 1S/C12H7F6NO3/c1-2-21-10(20)8-4-7(11(13,14)15)3-6(5-19)9(8)22-12(16,17)18/h3-4H,2H2,1H3
- InChIKey: UARSYSJVVPEPPC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C#N)C(=C(C(=O)OCC)C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 452
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 59.3
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015006964-1g |
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate |
1806279-33-3 | 97% | 1g |
1,460.20 USD | 2021-05-31 | |
Alichem | A015006964-500mg |
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate |
1806279-33-3 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
Alichem | A015006964-250mg |
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate |
1806279-33-3 | 97% | 250mg |
480.00 USD | 2021-05-31 |
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoateに関する追加情報
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate
Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate, also known by its CAS number 1806279-33-3, is a highly specialized organic compound with significant applications in the field of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, and two trifluorinated substituents. The presence of these functional groups makes it a versatile building block in organic synthesis, particularly in the development of bioactive molecules.
The structure of Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate is notable for its trifluorinated substituents, which are known to enhance the stability and bioavailability of compounds. The cyano group at the 3-position and the trifluoromethoxy group at the 2-position contribute to the compound's electronic properties, making it an attractive candidate for various chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of novel drugs targeting specific biological pathways.
One of the most recent advancements involving this compound is its use in the development of selective kinase inhibitors. Researchers have demonstrated that Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate can serve as a precursor for molecules that effectively inhibit key enzymes involved in cancer progression. These findings underscore its importance in drug discovery programs aimed at addressing unmet medical needs.
In addition to its role in pharmaceuticals, this compound has also found applications in agrochemicals. Its ability to modulate plant responses to environmental stressors has been explored in recent studies. For instance, derivatives of Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate have been shown to enhance crop resilience against fungal infections, offering a promising avenue for sustainable agriculture.
The synthesis of Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications. The optimization of these reactions has been a focus of recent research efforts, with chemists developing more efficient and environmentally friendly methodologies. These advancements not only improve the scalability of production but also align with global sustainability goals.
From an analytical standpoint, this compound is often characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide critical insights into its structural integrity and purity, ensuring that it meets stringent quality control standards required for pharmaceutical and agrochemical applications.
In conclusion, Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate (CAS No: 1806279-33-3) stands out as a pivotal compound in contemporary chemical research. Its unique structure, combined with recent breakthroughs in its application and synthesis, positions it as a valuable asset in both therapeutic and agricultural sectors. As research continues to unfold, this compound is expected to contribute even more significantly to the development of innovative solutions across various industries.
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